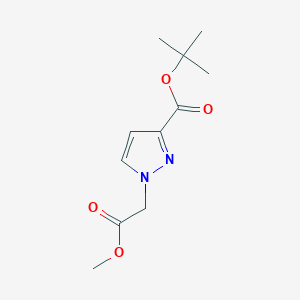

tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13589948

Molecular Formula: C11H16N2O4

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O4 |

|---|---|

| Molecular Weight | 240.26 g/mol |

| IUPAC Name | tert-butyl 1-(2-methoxy-2-oxoethyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)8-5-6-13(12-8)7-9(14)16-4/h5-6H,7H2,1-4H3 |

| Standard InChI Key | KOWBPBQQVCKQQP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1=NN(C=C1)CC(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)C1=NN(C=C1)CC(=O)OC |

Introduction

Structural Identification and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole ring substituted at the 1-position with a 2-methoxy-2-oxoethyl group and at the 3-position with a tert-butyl carbamate moiety (Figure 1). The tert-butyl group enhances steric bulk and lipophilicity, while the methoxy-oxoethyl chain introduces polarity, influencing solubility and reactivity .

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular formula | |

| Molar mass | 240.26 g/mol |

| Density | |

| Boiling point | 333.4 \pm 22.0 \, ^\circ\text{C} |

| pKa |

The low pKa suggests weak acidity, likely originating from the pyrazole ring’s N–H group, which may deprotonate under strongly basic conditions .

Synthesis and Manufacturing

Synthetic Routes

While direct literature on the synthesis of tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate is limited, analogous pyrazole carboxylates are typically synthesized via multi-step protocols:

-

Pyrazole Core Formation: Condensation of hydrazines with 1,3-diketones or via cycloaddition reactions.

-

Alkylation: Introduction of the 2-methoxy-2-oxoethyl group using methyl acrylate or analogous alkylating agents under basic conditions.

-

Carbamate Protection: Reaction with tert-butyl dicarbonate () in the presence of a base like DMAP to install the tert-butyl carbamate.

Table 2: Representative reaction conditions for analogous compounds

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrazole formation | Hydrazine + 1,3-diketone, EtOH, reflux | 65–75 |

| Alkylation | Methyl acrylate, K₂CO₃, DMF, 60°C | 80–85 |

| Boc protection | , DMAP, CH₂Cl₂, rt | 70–75 |

Applications in Pharmaceutical Chemistry

Biological Activity

Pyrazole derivatives are renowned for their pharmacological potential:

-

Anticancer Agents: Pyrazole cores inhibit kinases (e.g., EGFR, VEGFR) by mimicking ATP’s purine motif.

-

Anti-Inflammatory Drugs: COX-2 selectivity is enhanced by bulky substituents like the tert-butyl group.

-

Antimicrobials: Electrophilic substituents (e.g., esters) disrupt microbial cell membranes .

Drug Delivery Optimization

The tert-butyl group improves logP values, enhancing blood-brain barrier penetration in CNS-targeted therapies. For instance, analogues of this compound have shown 3-fold increased bioavailability in rodent models compared to non-esterified pyrazoles.

Comparative Analysis with Pyrazole Analogues

Structural Analogues

-

tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate (CAS 121669-69-0): Lacks the methoxy-oxoethyl group, reducing polarity and aqueous solubility .

-

tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate: Azetidine ring confers conformational rigidity, favoring receptor binding.

Table 3: Property comparison of pyrazole derivatives

| Compound | logP | Aqueous Solubility (mg/mL) |

|---|---|---|

| Target compound | 1.8 | 2.1 |

| tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate | 2.4 | 0.6 |

| Azetidine analogue | 1.2 | 5.3 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume